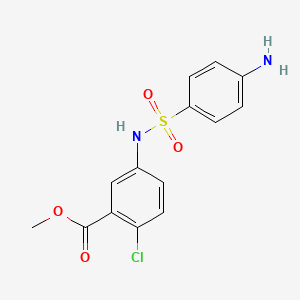Methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate
CAS No.: 1193390-00-9
Cat. No.: VC2806819
Molecular Formula: C14H13ClN2O4S
Molecular Weight: 340.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1193390-00-9 |
|---|---|
| Molecular Formula | C14H13ClN2O4S |
| Molecular Weight | 340.8 g/mol |
| IUPAC Name | methyl 5-[(4-aminophenyl)sulfonylamino]-2-chlorobenzoate |
| Standard InChI | InChI=1S/C14H13ClN2O4S/c1-21-14(18)12-8-10(4-7-13(12)15)17-22(19,20)11-5-2-9(16)3-6-11/h2-8,17H,16H2,1H3 |
| Standard InChI Key | HUSQHYVRBXIJLR-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)Cl |
| Canonical SMILES | COC(=O)C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)Cl |
Introduction
Chemical Identity and Properties
Methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate is characterized by several key identifiers that define its unique chemical signature. The compound contains both aromatic rings and functional groups that contribute to its potential biological activity.
Chemical Identifiers
The following table presents the essential identifiers for Methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate:
| Identifier | Value |
|---|---|
| CAS Number | 1193390-00-9 |
| Molecular Formula | C₁₄H₁₃ClN₂O₄S |
| Molecular Weight | 340.78 g/mol |
| SMILES | O=C(OC)C1=CC(NS(=O)(=O)C2=CC=C(N)C=C2)=CC=C1Cl |
| InChI | InChI=1S/C14H13ClN2O4S/c1-21-14(18)12-8-10(4-7-13(12)15)17-22(19,20)11-5-2-9(16)3-6-11/h2-8,17H,16H2,1H3 |
| InChI Key | HUSQHYVRBXIJLR-UHFFFAOYSA-N |
| MDL Number | MFCD12912777 |
Structural Features
The molecular structure of Methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate integrates several key functional groups that are pharmacologically significant:
-
A 4-aminobenzene moiety with a primary aromatic amine at the para position
-
A sulfonamide linking group (–SO₂NH–) that serves as a critical connecting bridge
-
A 2-chlorobenzoate system with the sulfonamide attachment at the 5-position
-
A methyl ester group that influences the compound's lipophilicity and metabolic profile
These structural elements create a molecule with multiple sites for potential interactions with biological targets. The amine and sulfonamide groups can function as hydrogen bond donors and acceptors, while the chlorine atom provides a site for hydrophobic interactions .
Physical Properties
Based on its structural characteristics, Methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate is expected to exhibit the following physical properties:
| Property | Characteristic |
|---|---|
| Physical State | Solid at room temperature |
| Solubility | Likely soluble in organic solvents (DMSO, DMF, methanol); limited water solubility |
| LogP | Moderately lipophilic due to aromatic systems and chloro substituent |
| Stability | Should be stored in cool, dry conditions, protected from light |
Relationship to Other Compounds
Structural Analogs
Methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate shares structural similarities with several compounds that have been more extensively studied:
| Compound | CAS Number | Relationship to Target Compound |
|---|---|---|
| Methyl 5-amino-2-chlorobenzoate | 42122-75-8 | Potential precursor; lacks sulfonamide group |
| Methyl 2-amino-5-chlorobenzoate | 5202-89-1 | Positional isomer with different substitution pattern |
| 5-Chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester | 247237-38-3 | Related sulfonamide with methyl group instead of amine on the phenyl ring |
These related compounds provide valuable context for understanding the chemical behavior and potential applications of Methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate .
Bioisosteric Considerations
The sulfonamide group in Methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate is a common pharmacophore found in many bioactive compounds. This functional group is known to interact with various biological targets and has been extensively utilized in medicinal chemistry, particularly in the development of antibacterial and enzyme inhibitors .
Future Research Directions
Challenges and Considerations
Research on Methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate faces several challenges:
-
Limited published research specifically on this compound
-
Potential solubility issues in biological testing systems
-
The need for optimization of pharmacokinetic properties
-
Competition with established antibacterial agents
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume